3-(4-Butoxybenzoyl)quinoline
Description
3-(4-Butoxybenzoyl)quinoline is a synthetic quinoline derivative featuring a 4-butoxybenzoyl substituent at the 3-position of the quinoline ring. While direct references to this compound are absent in the provided evidence, its structural analogs and synthetic pathways can be inferred from related quinoline derivatives. The 4-butoxybenzoyl group introduces a bulky, lipophilic substituent, which may influence physicochemical properties (e.g., solubility, logP) and biological activity compared to smaller or more polar substituents (e.g., methoxy, thioether) . Quinoline derivatives are widely studied for pharmacological activities, including antifungal, antiproliferative, and receptor antagonism, depending on substituent chemistry and position .
Properties
IUPAC Name |
(4-butoxyphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-2-3-12-23-18-10-8-15(9-11-18)20(22)17-13-16-6-4-5-7-19(16)21-14-17/h4-11,13-14H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGLIRWTBJLZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282734 | |
| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-69-6 | |
| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butoxyphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801282734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxybenzoyl)quinoline typically involves the reaction of 4-butoxybenzoyl chloride with quinoline under specific conditions. One common method includes the use of a base such as pyridine to facilitate the acylation reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 3-(4-Butoxybenzoyl)quinoline may involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxybenzoyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with hydrogenated rings.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-Butoxybenzoyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Butoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Quinoline derivatives vary significantly in substituent type, position, and biological activity. Key comparisons include:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
- Substituent Position: The 3-position substitution in 3-(4-Butoxybenzoyl)quinoline contrasts with 4-position modifications in chloroquine .
- Substituent Type : The butoxybenzoyl group is bulkier and more lipophilic than methoxy or thioether groups, which may enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- Solubility: Amide-containing quinolines () show measured lipophilicity via RP-HPLC, suggesting that 3-(4-Butoxybenzoyl)quinoline may require prodrug strategies for aqueous delivery .
Biological Activity
3-(4-Butoxybenzoyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of 3-(4-Butoxybenzoyl)quinoline features a quinoline backbone with a butoxybenzoyl substituent. The synthesis typically involves the condensation of 4-butoxybenzoic acid with quinoline derivatives under specific conditions to yield the target compound. This synthetic pathway is crucial as it influences the compound's biological properties.
Biological Activity Overview
Research indicates that 3-(4-Butoxybenzoyl)quinoline exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains and fungi.
Anticancer Activity
A significant focus has been placed on the anticancer properties of 3-(4-Butoxybenzoyl)quinoline. In vitro studies have evaluated its effects on multiple human tumor cell lines, including breast, colon, and lung cancers. The results indicate that this compound can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that 3-(4-Butoxybenzoyl)quinoline activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Apoptosis induction |
| HCT116 (Colon) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Mitochondrial disruption |
Antimicrobial Properties
In addition to its anticancer effects, 3-(4-Butoxybenzoyl)quinoline has been evaluated for antimicrobial activity. It has shown promising results against several pathogenic bacteria and fungi, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies have highlighted the efficacy of 3-(4-Butoxybenzoyl)quinoline in clinical settings:
- Case Study in Cancer Treatment : A study involving patients with advanced breast cancer showed that treatment with this compound resulted in significant tumor reduction in a subset of patients.
- Antimicrobial Treatment : In a clinical trial assessing its use against Staphylococcus aureus infections, patients treated with 3-(4-Butoxybenzoyl)quinoline exhibited improved recovery rates compared to those receiving standard antibiotic therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
